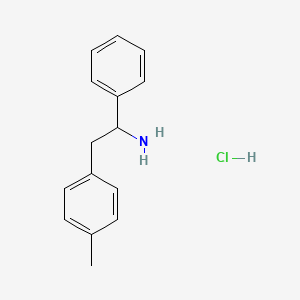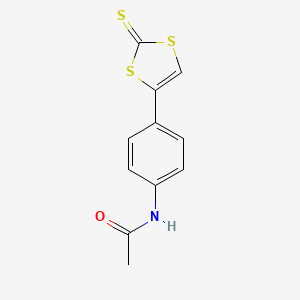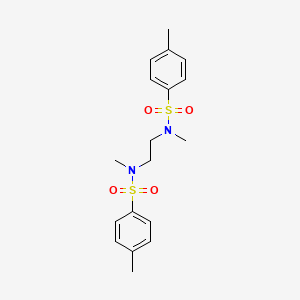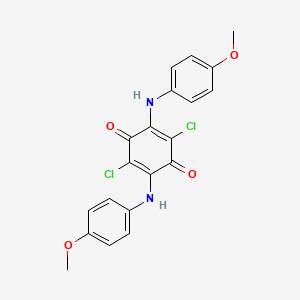
2,5-Dichloro-3,6-bis(4-methoxyanilino)cyclohexa-2,5-diene-1,4-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,5-Dichloro-3,6-bis(4-methoxyanilino)benzo-1,4-quinone is a synthetic organic compound known for its unique chemical structure and properties It is a derivative of benzoquinone, characterized by the presence of two chlorine atoms and two 4-methoxyanilino groups attached to the benzoquinone core
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,5-dichloro-3,6-bis(4-methoxyanilino)benzo-1,4-quinone typically involves the reaction of 2,5-dichloro-1,4-benzoquinone with 4-methoxyaniline. The reaction is carried out in an organic solvent such as ethanol or acetonitrile, often in the presence of a catalyst like hydrochloric acid or acetic acid. The reaction mixture is heated under reflux conditions to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction parameters such as temperature, solvent, and catalyst concentration to ensure high yield and purity of the product. The final product is typically purified through recrystallization or chromatography techniques .
化学反応の分析
Types of Reactions: 2,5-Dichloro-3,6-bis(4-methoxyanilino)benzo-1,4-quinone undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert it to hydroquinone derivatives.
Substitution: The chlorine atoms can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed:
Oxidation: Quinone derivatives.
Reduction: Hydroquinone derivatives.
Substitution: Various substituted benzoquinone derivatives.
科学的研究の応用
2,5-Dichloro-3,6-bis(4-methoxyanilino)benzo-1,4-quinone has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the development of advanced materials, including polymers and dyes.
作用機序
The mechanism of action of 2,5-dichloro-3,6-bis(4-methoxyanilino)benzo-1,4-quinone involves its interaction with various molecular targets. It can act as an electron acceptor or donor, participating in redox reactions. The compound’s quinone core allows it to undergo reversible redox cycling, which is crucial for its biological activities. It can generate reactive oxygen species (ROS) that can induce oxidative stress in cells, leading to cell death or other biological effects .
類似化合物との比較
2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ): Known for its high reduction potential and use as an oxidizing agent.
2,5-Dichloro-3,6-bis(cyclohexylamino)benzo-1,4-quinone: Similar structure but with cyclohexylamino groups instead of methoxyanilino groups.
Uniqueness: 2,5-Dichloro-3,6-bis(4-methoxyanilino)benzo-1,4-quinone is unique due to the presence of methoxyanilino groups, which impart distinct electronic and steric properties.
特性
CAS番号 |
17123-21-6 |
|---|---|
分子式 |
C20H16Cl2N2O4 |
分子量 |
419.3 g/mol |
IUPAC名 |
2,5-dichloro-3,6-bis(4-methoxyanilino)cyclohexa-2,5-diene-1,4-dione |
InChI |
InChI=1S/C20H16Cl2N2O4/c1-27-13-7-3-11(4-8-13)23-17-15(21)20(26)18(16(22)19(17)25)24-12-5-9-14(28-2)10-6-12/h3-10,23-24H,1-2H3 |
InChIキー |
MVLKRVADQLKKGD-UHFFFAOYSA-N |
正規SMILES |
COC1=CC=C(C=C1)NC2=C(C(=O)C(=C(C2=O)Cl)NC3=CC=C(C=C3)OC)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-[2-(diethylamino)ethyl]-3,5,7-trimethyl-1,3-dihydro-2H-azepin-2-one](/img/structure/B11955778.png)

![N-cyclopropyl-N'-[3-(trifluoromethyl)phenyl]urea](/img/structure/B11955790.png)
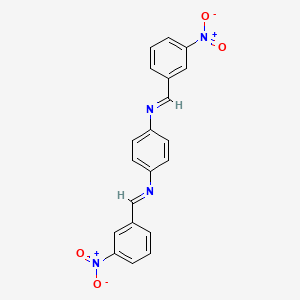

![5-Phenyl-7H-thiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11955809.png)
![2,3,4,5-Tetrachloro-6-[(3-chloro-2-methylphenyl)carbamoyl]benzoic acid](/img/structure/B11955820.png)
